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Compound of Interest

Compound Name: Fmoc-L-Phe(3,5-Me2)-OH

CAS No.: 1270295-34-5

Cat. No.: B6338878

Get Quote

Target Molecule: N-(9-Fluorenylmethoxycarbonyl)-3,5-dimethyl-L-phenylalanine CAS: 1270295-

34-5 Formula: C₂₆H₂₅NO₄ Molecular Weight: 415.48 g/mol

Part 1: Strategic Analysis & Retrosynthesis
Significance in Drug Design
Fmoc-L-Phe(3,5-Me2)-OH is a critical non-canonical amino acid used in peptidomimetics to

modulate receptor binding affinity. The 3,5-dimethyl substitution on the phenyl ring introduces

specific steric bulk and increases hydrophobicity compared to native phenylalanine, often

improving metabolic stability and membrane permeability of the resulting peptide.

Retrosynthetic Logic
To achieve high enantiopurity (>99% ee), a chemo-enzymatic approach is superior to purely

chemical asymmetric induction for scale-up potential and cost-efficiency. While asymmetric

hydrogenation (e.g., Rh-DuPhos) is viable, the enzymatic resolution of N-acetylated precursors

remains the industry standard for robustness.

The Pathway:
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Fmoc Protection: The final step protects the free amine of the pure L-enantiomer.

Enantioselective Resolution: Use Acylase I (Aspergillus melleus) to selectively deacetylate

the L-isomer from a racemic N-acetyl mixture.

Racemic Scaffold Construction: Classical Erlenmeyer-Plöchl azlactone synthesis starting

from 3,5-dimethylbenzaldehyde.

Fmoc-L-Phe(3,5-Me2)-OH
(Target)

L-Phe(3,5-Me2)-OH
(Pure Enantiomer)

Fmoc-OSu
ProtectionN-Acetyl-DL-Phe(3,5-Me2)-OH

(Racemic Mixture)

Enzymatic
Resolution (Acylase I)4-(3,5-dimethylbenzylidene)

-2-methyloxazol-5(4H)-one

Reductive
Hydrolysis (P/HI or H2/Pd)

3,5-Dimethylbenzaldehyde
(Commercially Available)

Erlenmeyer
Condensation

N-Acetylglycine

Click to download full resolution via product page

Caption: Retrosynthetic dissection of Fmoc-L-Phe(3,5-Me2)-OH revealing the chemo-

enzymatic strategy.

Part 2: Detailed Synthetic Protocols
Phase 1: Synthesis of the Racemic Precursor (N-Acetyl-
DL-Phe(3,5-Me2)-OH)
Objective: Construct the amino acid skeleton via the Erlenmeyer-Plöchl azlactone method.

Step 1.1: Azlactone Formation
Reagents: 3,5-Dimethylbenzaldehyde (1.0 eq), N-Acetylglycine (1.0 eq), Sodium Acetate

(anhydrous, 0.6 eq), Acetic Anhydride (3.0 eq).

Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,5-

dimethylbenzaldehyde (13.4 g, 100 mmol), N-acetylglycine (11.7 g, 100 mmol), and

anhydrous sodium acetate (4.9 g, 60 mmol).

Reaction: Add acetic anhydride (30 mL) and heat the mixture carefully on a sand bath or oil

bath. Once the mixture liquefies, reflux for 1–2 hours. The solution will turn yellow/orange.
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Workup: Cool the mixture to ~5°C. A solid mass of the azlactone should precipitate. Add cold

water (50 mL) and break up the solid cake. Filter the solid and wash efficiently with cold

water to remove excess acetic acid/anhydride.

Purification: Recrystallize from ethanol or ethyl acetate/hexanes if necessary.

Checkpoint: Target is 4-(3,5-dimethylbenzylidene)-2-methyloxazol-5(4H)-one.

Step 1.2: Hydrolysis and Reduction
Note: The azlactone olefin must be reduced. This can be done via catalytic hydrogenation or

chemical reduction (P/HI).

Protocol (Catalytic Hydrogenation - Cleaner):

Hydrolysis: Suspend the azlactone (10 g) in acetone/water (50:50) and reflux for 3 hours to

open the ring, yielding α-acetamido-3,5-dimethylcinnamic acid.

Reduction: Dissolve the cinnamic acid derivative in methanol. Add 10% Pd/C catalyst (5 wt%

loading). Hydrogenate at 40–50 psi (3–4 bar) in a Parr shaker for 12 hours.

Isolation: Filter off the catalyst through Celite. Concentrate the filtrate to yield N-Acetyl-DL-

Phe(3,5-Me2)-OH.

Yield Expectation: 85–90% over two steps.

Phase 2: Enzymatic Resolution (The Chirality Engine)
Objective: Isolate the pure L-enantiomer using Aminoacylase I.

Reagents: Aminoacylase I (from Aspergillus melleus, >30,000 U/g), Cobalt(II) chloride (catalytic

activator).

Preparation: Suspend N-Acetyl-DL-Phe(3,5-Me2)-OH (10 g, ~42.5 mmol) in distilled water

(150 mL).

pH Adjustment: Add 2M LiOH or NH₄OH dropwise until the solid dissolves and pH reaches

7.5–8.0.
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Enzyme Addition: Add Aminoacylase I (150 mg) and CoCl₂·6H₂O (10 mg).

Incubation: Stir gently at 37°C for 24–48 hours. Monitor conversion by HPLC or TLC. The

enzyme only hydrolyzes the L-acetyl group.

Separation (Critical Step):

Acidify the mixture to pH 5.0 with dilute HCl.

Add activated charcoal, stir for 10 min, and filter (removes enzyme/impurities).

Acidify further to pH 1.5.

Extraction: Extract with Ethyl Acetate (3 x 50 mL).

Organic Phase: Contains N-Acetyl-D-Phe(3,5-Me2)-OH (Save for

racemization/recycling).

Aqueous Phase: Contains L-Phe(3,5-Me2)-OH (Free amino acid).

Isolation of L-Isomer: Neutralize the aqueous phase to pH 6.0 (isoelectric point). The free

amino acid L-Phe(3,5-Me2)-OH will precipitate. Filter, wash with cold water/ethanol, and dry.

Optical Rotation Check: [α]₂₀ should be negative (compare to L-Phe standard).

Phase 3: Fmoc Protection
Objective: Protect the N-terminus for SPPS utility.

Reagents: L-Phe(3,5-Me2)-OH, Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide),

NaHCO₃, Acetone/Water.

Dissolution: Dissolve L-Phe(3,5-Me2)-OH (1.93 g, 10 mmol) in water (20 mL) containing

NaHCO₃ (1.68 g, 20 mmol).

Addition: Dissolve Fmoc-OSu (3.37 g, 10 mmol) in Acetone (20 mL). Add this dropwise to the

amino acid solution.
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Reaction: Stir at room temperature for 12 hours. The mixture will become cloudy as the

Fmoc-derivative forms.

Workup:

Evaporate acetone under reduced pressure.

Extract the aqueous residue with Ether (2 x 20 mL) to remove unreacted Fmoc-OSu and

byproducts. Discard organic layer.

Acidification: Cool the aqueous phase to 0°C and acidify carefully with 1N HCl to pH 2.0.

The product will precipitate as a white solid.

Purification: Extract the precipitate into Ethyl Acetate. Wash with Brine, dry over MgSO₄, and

concentrate. Recrystallize from Ethyl Acetate/Hexane.

Part 3: Characterization & Data
Expected Analytical Data

Technique Parameter Expected Signal/Value

1H NMR (400 MHz, DMSO-d6) δ 12.7 (s, 1H) Carboxylic acid (-COOH)

δ 7.89 (d, 2H), 7.6-7.3 (m, 6H) Fmoc aromatic protons

δ 6.85 (s, 2H), 6.80 (s, 1H)
3,5-Dimethylphenyl protons

(Characteristic pattern)

δ 4.2-4.1 (m, 3H) Fmoc CH₂ and CH

δ 2.20 (s, 6H) Methyl groups on phenyl ring

HPLC Purity C18 Column > 98%

Chiral HPLC Crownpak CR(+) > 99% ee (L-isomer)

Mass Spec ESI-MS (M+H)+ 416.2

Troubleshooting Guide
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Problem Probable Cause Solution

Low Yield in Phase 2 Enzyme inhibition or pH drift
Maintain pH 7.5–8.0 strictly;

add more Co²⁺ cofactor.

Racemization in Phase 3 pH too high during protection

Use NaHCO₃ (weak base)

instead of Na₂CO₃; avoid pH >

10.

Oily Product (Phase 3) Residual solvent or impurities

Triturate with cold Hexane or

Pentane to induce

crystallization.

Part 4: Process Visualization
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Phase 1: Precursor Synthesis

Phase 2: Enzymatic Resolution

Phase 3: Fmoc Protection
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Caption: Step-by-step workflow from aldehyde precursor to final Fmoc-protected amino acid.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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